molecular formula C14H12F3NO4S2 B1679597 Perfluidone CAS No. 37924-13-3

Perfluidone

Cat. No. B1679597
CAS RN: 37924-13-3
M. Wt: 379.4 g/mol
InChI Key: WHTBVLXUSXVMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluidone is a synthetic compound with the molecular formula C14H12F3NO4S2 . It was used as a pre-emergence herbicide for controlling various common weeds and grasses in tobacco crops . It is also known by other names such as 1,1,1-trifluoro-N-[2-methyl-4-(phenylsulfonyl)phenyl]-methanesulfonamide .


Molecular Structure Analysis

Perfluidone has a molecular weight of 379.375 . The IUPAC Standard InChI is InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3 .


Physical And Chemical Properties Analysis

Perfluidone is a solid at room temperature and is odorless . It has a molecular weight of 379.375 . It is soluble in water (at 20°C) to 60.0 ug/ml and soluble in aromatic and chlorinated hydrocarbon solvents .

Scientific Research Applications

Inhibition of Fatty Acid Biosynthesis

Perfluidone has been identified as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis, particularly targeting the 3-ketoacyl-CoA synthase (KCS) enzymes. In studies, it was shown to decrease saturated VLCFAs in plants, suggesting its primary herbicidal target lies in VLCFA synthesis, affecting plant growth and development (Tresch et al., 2012).

Interaction with Mitochondrial and Thylakoid Membranes

Perfluidone has been shown to interfere with phosphorylation and electron transport in isolated mitochondria, acting as an uncoupler of oxidative phosphorylation at low concentrations. It also affects mitochondrial and thylakoid membranes' permeability to protons and cations, disrupting the ATP-generating pathway in mitochondria and chloroplasts (Moreland, 1981).

Soil Persistence and Movement

Research indicates that Perfluidone is chemically stable in soils under various conditions but is susceptible to photodecomposition. Its leaching characteristics vary depending on soil pH, clay, and organic matter content, impacting its environmental movement and persistence (Ketchersid & Merkle, 1975).

Plant Growth Regulation

Perfluidone has been evaluated as a postemergence herbicide for selective control in various plants, showing good selectivity and effectiveness. It also exhibits growth retardant properties, influencing shoot and root growth in plants (Kern, Meggitt, & Penner, 1978).

Cytokinin-like Effects

Perfluidone mimics cytokinins, influencing bud dormancy,apical dominance, basal bulb formation, and dwarf shoot growth in plants like purple nutsedge. This indicates its potential use in the regulation of plant growth, leveraging both its phytotoxic and cytokinin-like activities (Bendixen, 1975).

Residue Analysis in Agricultural Products

Analytical methods have been developed for the detection of perfluidone residues in agricultural products like rice grains and husks. These methods involve gas-liquid chromatographic techniques, highlighting the importance of monitoring perfluidone levels for food safety and environmental health (Businelli et al., 1975).

Impact on Cellular Metabolism

Studies have shown that perfluidone can affect the metabolism of lipids in plants like maize and sunflower, leading to changes in lipid composition. This suggests a broader impact of perfluidone on cellular metabolic processes, beyond its herbicidal action (Valadon & Kates, 1984).

Stimulation of IAA-Oxidising Enzymes

Perfluidone has been shown to enhance the activity of IAA-oxidising enzymes in Lens roots, both in vitro and in vivo. This indicates its potential role in influencing plant hormone pathways and consequent plant growth and development (Tafuri et al., 1977).

properties

IUPAC Name

N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTBVLXUSXVMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042267
Record name Perfluidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluidone

CAS RN

37924-13-3
Record name Perfluidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37924-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluidone [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037924133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-N-(4-phenylsulphonyl-o-tolyl)methanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0F4LZ22B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluidone
Reactant of Route 2
Perfluidone
Reactant of Route 3
Reactant of Route 3
Perfluidone
Reactant of Route 4
Reactant of Route 4
Perfluidone
Reactant of Route 5
Reactant of Route 5
Perfluidone
Reactant of Route 6
Reactant of Route 6
Perfluidone

Citations

For This Compound
633
Citations
S Tresch, M Heilmann, N Christiansen, R Looser… - Phytochemistry, 2012 - Elsevier
… perfluidone are used in agriculture as plant growth regulators and herbicides. Despite the fact that mefluidide and perfluidone … site of mefluidide and perfluidone. Physiological profiling …
Number of citations: 65 www.sciencedirect.com
DE Moreland - Pesticide Biochemistry and Physiology, 1981 - Elsevier
… perfluidone in a manner characteristic of uncouplers. The results obtained suggested that the partitioning of perfluidone … a direct interaction between perfluidone and redox components …
Number of citations: 17 www.sciencedirect.com
OO Olorunsogo, SO Malomo, EA Bababunmi - Biochemical pharmacology, 1985 - Elsevier
… to about 120 and 250% at 150 PM perfluidone respectively for succinate and pyruvate/malate. In this study the initial major effects of perfluidone was a stimulation of state-4 respiration …
Number of citations: 9 www.sciencedirect.com
OO Olorunsogo, SO Malomo - Toxicology, 1985 - Elsevier
… was offset to different degress by varying concentrations of perfluidone (1,1,1-trifluoro-N-(2 … of perfluidone. Maximum enhancement effect (111.3%) was obtained at 120 μM perfluidone. …
Number of citations: 34 www.sciencedirect.com
SS Han - Korean Journal of Weed Science, 1985 - koreascience.kr
… 卡 影響普 檢 fºt f : 5-8- perfluidone 100 ppm e -g德에서도 80% … 長芒 70%2 甚意世 抑 fill -t - ºli perfluidone -8- fāējitij- r)-4- - 3 ºl "… perfluidone의 作用物性을 쓰理的)인 에서 明하여 作用機作의 …
Number of citations: 3 koreascience.kr
GL Lamoureux, LE Stafford - Journal of Agricultural and Food …, 1977 - ACS Publications
… ] Perfluidone was slowly absorbed by the roots of peanuts grown in nutrient solution containing 0.5 to 5 µ [uC]perfluidone, … observed with peanuts treated with 5 µ [14C]perfluidone. [14C]…
Number of citations: 15 pubs.acs.org
GD Paulson, AM Jacobsen, RG Zaylskie - Pesticide Biochemistry and …, 1977 - Elsevier
… of perfluidone,/kg body wt by the addition of an appropriate … in :L gel&n capsule (100 mg of perfluidone kg body wt, 10.X-… dose of C’4C]perfluidone (100 mg of perfluidone ’ kg body wt, …
Number of citations: 9 www.sciencedirect.com
GW Ivie - Journal of Agricultural and Food Chemistry, 1975 - ACS Publications
… the world; thus, perfluidone has potential for widespread use. Since perfluidone may be applied … the metabolic fate of the compound in cattle, and to determine if perfluidone residues are …
Number of citations: 6 pubs.acs.org
EW Stoller, LM Wax, RL Matthiesen - Weed Science, 1975 - cambridge.org
… Applications of 4.5 kg/ha perfluidone in the field significantly injured soy beans and reduced … kg/ha and perfluidone at 2.2 and 4.5 kg/ha pre plant incorporated and perfluidone at 2.2 and …
Number of citations: 63 www.cambridge.org
ML Ketchersid, MG Merkle - Weed Science, 1975 - cambridge.org
Perfluidone (1,1,1-trifluoro-N-[2-methyl-4-(phenylsulfonyl)phenyl]-methanesulfonamide) was chemically stable for 2 to 3 weeks on the surface of three Texas soils either air dry or at field …
Number of citations: 10 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.